molecular formula C7H11N3O2 B12337169 Isopropyl 5-amino-1H-imidazole-4-carboxylate

Isopropyl 5-amino-1H-imidazole-4-carboxylate

Cat. No.: B12337169
M. Wt: 169.18 g/mol
InChI Key: ZJRGHDDAJDBOQP-UHFFFAOYSA-N
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Description

Isopropyl 5-amino-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C7H11N3O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-amino-1H-imidazole-4-carboxylate typically involves the reaction of 5-amino-1H-imidazole-4-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent. This esterification reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-amino-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 5-amino-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 5-amino-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-imidazole-4-carboxamide: Shares a similar imidazole core but differs in the functional groups attached.

    5-Nitro-1H-imidazole-4-carboxylate: Contains a nitro group instead of an amino group.

    1H-Imidazole-4-carboxylic acid: Lacks the isopropyl ester group.

Uniqueness

Isopropyl 5-amino-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

propan-2-yl 4-amino-1H-imidazole-5-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-4(2)12-7(11)5-6(8)10-3-9-5/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

ZJRGHDDAJDBOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=CN1)N

Origin of Product

United States

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